molecular formula C34H52N7O17P3S B164686 Ibuprofenyl-coa CAS No. 135027-64-4

Ibuprofenyl-coa

Cat. No. B164686
CAS RN: 135027-64-4
M. Wt: 955.8 g/mol
InChI Key: AUWPNTKLVZJJLA-FTEDYNDWSA-N
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Description

Ibuprofenyl-CoA is a metabolic product of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID). Ibuprofen undergoes metabolic inversion via formation, epimerization, and hydrolysis of the coenzyme A (CoA) thioester, this compound .


Synthesis Analysis

The formation of this compound involves the incubation of ®-ibuprofen with either rat whole liver homogenate, human whole liver homogenate, rat liver mitochondria, or rat liver microsomes . The efficiency of forming this compound varies among these different biological systems .


Molecular Structure Analysis

The molecular structure of this compound is derived from ibuprofen, which is a (racemic)2- (4-isobutylphenyl)propionic acid . It is formed via a CoA thioester intermediate .


Chemical Reactions Analysis

This compound is involved in the metabolic inversion of ibuprofen. This process includes the formation, epimerization, and hydrolysis of the CoA thioester, this compound .

Scientific Research Applications

Chiral Inversion and Metabolic Pathways

  • Ibuprofen, a nonsteroidal anti-inflammatory drug, undergoes chiral inversion from R to S configuration in vivo, which involves a coenzyme A (CoA) thioester intermediate, ibuprofenyl-CoA. This process has been studied extensively to understand the metabolic pathways and enzymatic actions involved in the conversion of ibuprofen's enantiomers (Tracy & Hall, 1991). The determination of the epimeric composition of this compound has been essential for characterizing its formation and metabolism (Tracy, Wirthwein, & Hall, 1993).

Molecular Cloning and Enzyme Expression

  • Molecular cloning and expression of a 2-arylpropionyl-coenzyme A epimerase, a key enzyme in ibuprofen's inversion metabolism, provide insights into the molecular biology of this pathway. The enzyme's role in drug metabolism and potential function in lipid metabolism have been explored (Reichel et al., 1997).

Inhibition of Acetyl-CoA Carboxylase

  • CoA esters of ibuprofen, like this compound, have been found to be potent inhibitors of rat liver acetyl-CoA carboxylase. This discovery suggests that some biological effects of ibuprofen in animals might be due to the inhibition of acetyl-CoA carboxylase by its acyl-CoA derivatives (Kemal & Casida, 1992).

Impact on Hepatocyte Metabolism and Mitochondrial Respiration

  • Studies have shown that ibuprofen enantiomers, particularly R-Ibuprofen, significantly impact hepatocyte intermediary metabolism and mitochondrial respiration. This includes alterations in redox states and sequestration of reduced CoA (CoASH) (Knights & Drew, 1992).

Purification and Characterization of Epimerases

  • Research on the biochemical isomerization of ibuprofen led to the purification of "2-arylpropionyl-CoA epimerase" from rat liver cytosol and mitochondria. This work contributes to understanding the structural and functional aspects of these epimerases in ibuprofen metabolism (Shieh & Chen, 1993).

Anti-Cancer Mechanism

  • A study suggested that the chiral inversion of 2-arylpropanoic acids (like ibuprofen) by human AMACR 1A could be a potential mechanism for their anti-cancer effects, adding another dimension to the therapeutic applications of ibuprofen (Woodman et al., 2011).

Mechanism of Action

The mechanism of action of Ibuprofenyl-CoA is related to the metabolic inversion of ibuprofen. This involves lipid-metabolizing pathways and may be affected by fatty acids or xenobiotics .

Future Directions

The future directions of research on Ibuprofenyl-CoA could involve further investigation of the metabolic inversion of ibuprofen, including the roles of different lipid-metabolizing pathways and the effects of fatty acids or xenobiotics .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPNTKLVZJJLA-FTEDYNDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347967
Record name Ibuprofenyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

955.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135027-64-4
Record name Ibuprofenyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135027644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofenyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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